Fmoc-L-Asn(EDA-N3)-OH
Description
Contextualization of Unnatural Amino Acids in Peptide and Protein Research
Unnatural amino acids (UAAs) are amino acids that are not among the 20 genetically coded proteinogenic amino acids. nih.govbitesizebio.com These compounds, which can be chemically synthesized or found naturally without being incorporated into proteins, are crucial tools in modern drug discovery and protein engineering. cpcscientific.comsigmaaldrich.com The incorporation of UAAs into peptide and protein structures allows scientists to engineer molecules with novel functions or enhanced properties. nih.govresearchgate.net
By introducing UAAs, researchers can create peptides with improved in vivo stability, as these novel building blocks are often not recognized by enzymes that would typically degrade them. cpcscientific.com This strategic substitution can also alter the tertiary structure of a peptide, enabling the design of drug candidates with a more precise fit for their biological targets. sigmaaldrich.com The structural diversity and functional versatility of UAAs make them invaluable for creating combinatorial libraries and as molecular probes to better understand complex biological systems. sigmaaldrich.com Ultimately, the integration of UAAs expands the functional repertoire of natural proteins, facilitating the development of efficient biocatalysts, advanced therapeutic agents like antibody-drug conjugates, and tools for peptide-based imaging. nih.govresearchgate.net
Significance of Azide-Functionalized Amino Acids in Bioorthogonal Chemistry
The azide (B81097) functional group (–N₃) is of paramount importance in the field of bioorthogonal chemistry. nih.gov This is because the azide group is abiotic, meaning it is absent from most living systems, and it exhibits remarkable stability and inertness towards the vast majority of biological molecules. nih.govnih.gov These characteristics allow for highly selective chemical reactions to be performed within complex biological environments, such as inside living cells, without interfering with native biochemical processes. acs.org
Azide-functionalized amino acids serve as chemical reporters that can be incorporated into biomolecules and subsequently tagged with probes for visualization or purification. acs.org The azide group participates in several highly selective and efficient "click chemistry" reactions, most notably:
The Staudinger Ligation: An early bioorthogonal reaction where an azide reacts with a functionalized phosphine (B1218219) to form a stable amide bond. nih.govacs.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction where an azide clicks with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. nih.govacs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction avoids the need for a potentially toxic copper catalyst by using a strained cyclooctyne (B158145) that reacts readily with an azide, making it particularly suitable for studies in living organisms. acs.orgmedchemexpress.com
The development of these azide-based reactions has enabled scientists to label and study a wide variety of biomolecules, including proteins, glycans, and lipids, with unprecedented precision. nih.govcas.org
Overview of Fmoc-L-Asn(EDA-N3)-OH as a Specialized Building Block
This compound is a specialized chemical building block that masterfully combines the attributes of an unnatural amino acid with the versatile reactivity of the azide group. medchemexpress.com It is specifically designed for use in solid-phase peptide synthesis (SPPS), a standard method for creating synthetic peptides. The N-α-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a key feature, allowing for the sequential addition of amino acids in a controlled manner. cam.ac.uk
This compound acts as a click chemistry reagent, containing a terminal azide group ready for bioorthogonal ligation. medchemexpress.comcymitquimica.com This allows for the precise introduction of an azide handle at a specific asparagine position within a synthetic peptide sequence. Once the peptide is synthesized, the azide group can be selectively modified through reactions like CuAAC or SPAAC. medchemexpress.com A notable application reported in the literature is its use in the chemical modification of α-amanitin, a toxic cyclic peptide, demonstrating its utility in synthesizing complex and potent molecular conjugates. medchemexpress.comcymitquimica.comiris-biotech.deiris-biotech.de
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2616562-74-2 iris-biotech.de |
| Molecular Formula | C₂₁H₂₁N₅O₅ iris-biotech.de |
| Molecular Weight | 423.43 g/mol iris-biotech.de |
| Appearance | Solid cymitquimica.com |
| Primary Function | Click Chemistry Reagent medchemexpress.comcymitquimica.com |
| Key Reactive Group | Azide (-N₃) medchemexpress.com |
| Protecting Group | Fmoc cam.ac.uk |
Table 2: Compound Names Mentioned in this Article
| Compound Name | Abbreviation / Synonym |
|---|---|
| Nα-(9-fluorenylmethoxycarbonyl)-L-asparagine | Fmoc-L-Asn-OH |
| Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-asparagine | Fmoc-Asn(Trt)-OH |
| (9H-fluoren-9-yl)methoxy)carbonyl)-L-asparagine | Fmoc-L-Asn-OH |
| N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-L-asparagine | Fmoc-Asn(Trt)-OH |
| Peracetylated N-azidoacetylmannosamine | Ac4ManNAz |
| Alpha-Amanitin | α-amanitin |
Advancements in the Synthesis and Derivatization of this compound: A Keystone for Bioconjugation
The azide-functionalized amino acid, this compound, has emerged as a critical building block in the field of chemical biology and peptide chemistry. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected α-amine for solid-phase peptide synthesis (SPPS), a carboxylic acid for peptide bond formation, and a side chain terminating in an azide group via an ethylenediamine (B42938) (EDA) linker, positions it as a versatile tool for the site-specific modification of peptides and proteins through bioorthogonal "click" chemistry. This article delves into the advanced synthetic routes, derivatization strategies, and analytical methodologies that underpin the production and application of this important chemical entity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-(2-azidoethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5/c22-26-24-10-9-23-19(27)11-18(20(28)29)25-21(30)31-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,23,27)(H,25,30)(H,28,29)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDFHGCIXOHKEE-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Incorporation of Fmoc L Asn Eda N3 Oh into Peptidic and Proteinaceous Architectures
Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing Fmoc-L-Asn(EDA-N3)-OH
Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence. The use of this compound in standard Fmoc-based SPPS protocols allows for the site-specific introduction of an azide (B81097) group, which can be later used for various modifications. nih.gov
Addressing Challenges in SPPS for Azide-Functionalized Amino Acids (e.g., aggregation prevention)
Several strategies can be employed to mitigate aggregation during SPPS:
Chaotropic Salts: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling and deprotection solutions can disrupt secondary structures and improve solvation of the peptide chain.
Specialized Solvent Systems: Utilizing solvent mixtures with enhanced solvating properties, like the "Magic Mixture" (DCM/DMF/NMP), can help to minimize interchain hydrogen bonding. sigmaaldrich.com
High-Swelling Resins: Employing resins with a lower degree of cross-linking or those grafted with polyethylene (B3416737) glycol (PEG) can improve the solvation of the growing peptide.
Backbone Protection: The use of backbone-protected amino acids, such as those with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group, can disrupt aggregation by preventing the formation of interchain hydrogen bonds. sigmaaldrich.com
Another challenge specific to asparagine residues is the potential for side reactions. During the activation of the carboxylic acid for coupling, the side-chain amide of asparagine can undergo dehydration to form a β-cyanoalanine residue. nih.gov Furthermore, repeated exposure to the basic conditions of Fmoc deprotection can lead to aspartimide formation, especially when asparagine is followed by a glycine, serine, or other small amino acid. sigmaaldrich.comnih.gov This can result in the formation of difficult-to-separate byproducts, including α- and β-aspartyl peptides and their epimers. sigmaaldrich.com The use of a side-chain protecting group on the asparagine, such as the trityl (Trt) group, is a common strategy to prevent these side reactions. peptide.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com In the case of this compound, the extended side chain may sterically hinder these side reactions to some extent, but careful optimization of coupling and deprotection conditions remains crucial.
Table 1: Strategies to Mitigate Challenges in SPPS with Azide-Functionalized Amino Acids
| Challenge | Mitigation Strategy | Description |
| Peptide Aggregation | Use of chaotropic salts | Disrupts secondary structures and improves peptide chain solvation. |
| Specialized solvent systems | Enhances the solvating properties to minimize interchain hydrogen bonding. | |
| High-swelling resins | Improves the solvation environment for the growing peptide. | |
| Backbone protection | Prevents interchain hydrogen bond formation by temporarily modifying the peptide backbone. | |
| Asparagine Side Reactions | Optimized coupling conditions | Minimizes dehydration of the side-chain amide to β-cyanoalanine. |
| (Dehydration, Aspartimide Formation) | Careful selection of subsequent residues | Avoids sequences known to be prone to aspartimide formation (e.g., Asn-Gly). |
| Use of side-chain protection (if applicable) | Prevents side-chain reactions during activation and deprotection steps. |
Site-Specific Integration Techniques in Peptide Sequences
The primary advantage of using this compound in SPPS is the ability to precisely control the location of the azide functionality within the peptide sequence. The standard Fmoc-SPPS cycle involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. By introducing this compound at a specific coupling cycle, the azide group is incorporated at the desired position.
Once the peptide synthesis is complete, the azide group serves as a bioorthogonal handle for post-synthetic modifications. The most common reaction involving azides is the Huisgen 1,3-dipolar cycloaddition with an alkyne, often catalyzed by copper(I) (CuAAC) or promoted by ring strain in the alkyne (SPAAC). medchemexpress.com These "click" reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them ideal for modifying complex biomolecules. cpcscientific.com This allows for the conjugation of a wide range of molecules to the peptide, including fluorescent dyes, radiolabels, polyethylene glycol (PEG) chains, and targeting ligands. cpcscientific.com
Chemoenzymatic and Semi-Synthetic Approaches for Protein Functionalization
While SPPS is powerful for generating peptides, the synthesis of large proteins remains a significant challenge. Chemoenzymatic and semi-synthetic approaches offer a means to introduce unnatural amino acids like this compound into larger protein scaffolds.
One strategy involves the use of enzymes that can recognize and modify specific peptide sequences. For instance, sortase A, a transpeptidase from Staphylococcus aureus, recognizes a specific C-terminal sequence (LPXTG) and cleaves the peptide bond between the threonine and glycine, forming a thioester intermediate. nih.gov This intermediate can then react with an N-terminal glycine-containing peptide or other amine nucleophiles. By synthesizing a short peptide containing this compound and an N-terminal glycine, this azide-functionalized peptide can be enzymatically ligated to a protein engineered to have a C-terminal LPXTG tag.
Another approach is native chemical ligation (NCL), which involves the reaction between a C-terminal thioester-containing peptide and an N-terminal cysteine-containing peptide to form a native peptide bond. A peptide fragment containing this compound can be synthesized with a C-terminal thioester and then ligated to a recombinantly expressed protein containing an N-terminal cysteine.
More direct enzymatic methods for incorporating bioorthogonal handles exist, such as the use of formylglycine-generating enzyme (FGE), which can be engineered to recognize a specific consensus sequence and install a reactive aldehyde. niscpr.res.in While not directly incorporating this compound, these methods highlight the potential of enzymatic tools for site-specific protein modification, which could be adapted for the incorporation of azide-containing amino acids.
Design Principles for Peptides Containing Unnatural Amino Acids with Azide Tags
The incorporation of this compound into a peptide sequence should be carefully considered during the design phase to ensure that the desired biological activity and structural integrity are maintained.
A key consideration is the potential impact of the modification on the peptide's secondary structure and its ability to interact with its biological target. The ethylenediamine-azide side chain is relatively flexible and can adopt various conformations. Its presence may disrupt critical hydrogen bonds or steric interactions that are essential for the peptide's native conformation and function. Therefore, it is often preferable to introduce the azide-functionalized residue at a position that is known to be solvent-exposed and not directly involved in receptor binding or catalysis.
The azide tag itself is considered bioorthogonal, meaning it is largely unreactive with biological nucleophiles. However, the subsequent click chemistry reaction used for conjugation must also be considered. While CuAAC is highly efficient, the potential cytotoxicity of copper catalysts can be a concern for in vivo applications. cpcscientific.com In such cases, strain-promoted azide-alkyne cycloaddition (SPAAC) using cyclooctyne (B158145) derivatives offers a copper-free alternative. medchemexpress.comcpcscientific.com
For applications in targeted drug delivery, peptides containing this compound can be designed to self-assemble into nanostructures or to be conjugated to drug molecules. nih.gov The azide handle provides a convenient point of attachment for therapeutic payloads, imaging agents, or moieties that can enhance solubility and pharmacokinetic properties. The design of such peptide-drug conjugates must balance the targeting ability of the peptide with the properties of the conjugated molecule to achieve the desired therapeutic effect.
Mechanistic and Application Oriented Studies of Bioorthogonal Ligation Reactions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the Context of Fmoc-L-Asn(EDA-N3)-OH
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and biocompatibility under specific conditions. researchgate.netmdpi.com In this reaction, the azide (B81097) moiety of a molecule like this compound reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is not spontaneous and requires a copper(I) catalyst.
Catalytic Systems and Ligand Optimization for Bioconjugation
The success of CuAAC in biological systems hinges on the maintenance of the catalytically active Cu(I) oxidation state and the mitigation of cellular toxicity associated with copper ions. Various catalytic systems have been developed to address these challenges. Typically, a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), is used in conjunction with a reducing agent, most commonly sodium ascorbate, to generate Cu(I) in situ.
To prevent copper-mediated damage to biomolecules and to enhance the reaction rate, chelating ligands are employed. These ligands stabilize the Cu(I) ion, increase its solubility in aqueous media, and prevent its disproportionation. Tris-(benzyltriazolylmethyl)amine (TBTA) was one of the first widely used ligands. However, its low water solubility led to the development of water-soluble analogs like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA). Another class of ligands includes bathophenanthroline (B157979) sulfonates, which have also been shown to be effective in protecting cells from copper toxicity while promoting the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency and the integrity of the biological sample. While specific ligand optimization studies for this compound are not extensively documented, the principles derived from peptide and protein labeling are directly applicable.
A recent development has highlighted a potential side reaction in CuAAC, where cysteine thiols can participate in a copper-catalyzed azide-alkyne-thiol reaction, leading to the formation of thiotriazoles. nih.gov This can result in off-target labeling and underscores the importance of careful optimization of reaction conditions, including the concentrations of copper, ligand, and reducing agent, to ensure the desired chemoselectivity when working with constructs derived from this compound in complex biological mixtures. nih.gov
Reaction Kinetics and Selectivity Profiles of CuAAC with this compound Derived Constructs
The selectivity of CuAAC is a key feature, as the azide and alkyne groups are essentially inert to the vast majority of functional groups found in biological systems. This bioorthogonality ensures that the ligation occurs specifically between the intended reaction partners. When this compound is incorporated into a peptide, the azide side chain is readily available for selective cycloaddition with an alkyne-tagged molecule, such as a fluorescent dye, a drug molecule, or a larger biomolecule. A notable application of this compound is in the modification of amanitin, a toxic cyclic peptide, to create clickable analogs for the development of antibody-drug conjugates (ADCs). medchemexpress.comiris-biotech.debapeks.com In this context, the high selectivity of CuAAC is crucial for the precise and stable linkage of the toxin to the targeting antibody.
| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) |
| Propiolamide | ~5 | ~15 |
| Propargyl ether | ~8 | ~25 |
| N-propargylamide | ~10 | ~30 |
| Propargyl alcohol | ~12 | ~40 |
Note: Data is generalized from a study on coumarin (B35378) azide and various alkynes and serves as a relative comparison. nih.gov Actual reaction times will vary based on specific substrates, concentrations, and catalytic systems used.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Metal-Free Bioconjugation
To circumvent the potential toxicity of the copper catalyst, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a catalyst. researchgate.net The relief of ring strain provides the driving force for the reaction.
Design and Reactivity of Complementary Strained Alkyne Reagents
Several generations of strained cyclooctynes have been designed to improve reaction kinetics and stability. Early examples include cyclooctyne (OCT) and monofluorinated cyclooctynes (MOFO). More widely used today are dibenzocyclooctynes (DBCO, also known as ADIBO) and bicyclo[6.1.0]nonynes (BCN). medchemexpress.com These reagents exhibit a balance of high reactivity towards azides and stability in aqueous environments.
The choice of strained alkyne has a significant impact on the reaction rate. DBCO generally exhibits faster kinetics than BCN in reactions with azides. Further modifications, such as the fusion of a cyclopropane (B1198618) ring to the cyclooctyne (dibenzoannulated S-DIBO), can further accelerate the reaction. The reactivity of these alkynes makes them highly efficient partners for peptide constructs containing the azide group from this compound, enabling bioconjugation in living cells and organisms where the introduction of a copper catalyst is undesirable.
Comparative Analysis of CuAAC and SPAAC Performance in Research Contexts
The choice between CuAAC and SPAAC depends on the specific application. CuAAC offers very fast kinetics and the resulting 1,4-disubstituted triazole is a single regioisomer. mdpi.com However, the requirement for a copper catalyst can be a limitation for in vivo studies. SPAAC, on the other hand, is metal-free, making it highly suitable for live-cell imaging and in vivo applications. researchgate.net The kinetics of SPAAC are generally slower than CuAAC, and the reaction often yields a mixture of regioisomers.
The following table presents a comparative overview of typical second-order rate constants for CuAAC and various SPAAC reactions, illustrating the kinetic differences.
| Reaction | Azide Partner | Alkyne Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| CuAAC | Typical Azide | Terminal Alkyne | ~10 - 1000 |
| SPAAC | Azidolysine | DBCO | ~0.34 |
| SPAAC | Azidolysine | BCN | ~0.037 |
| SPAAC | Hydrophilic Azido-AA | DBCO | 0.34 nih.gov |
| SPAAC | Hydrophilic Azido-AA | BCN | 0.28 nih.gov |
Note: Data for SPAAC is from studies with azidolysine and a novel hydrophilic azido-amino acid, which are analogous to constructs derived from this compound. nih.govresearchgate.net The rate of CuAAC is highly dependent on the ligand and copper concentration.
Studies comparing the two methods in proteomics have shown that both can effectively label azido-modified glycoproteins. However, in some contexts, CuAAC may exhibit higher labeling efficiency. The choice of reaction is therefore a trade-off between the superior kinetics of CuAAC and the metal-free nature of SPAAC. For applications involving this compound, if the bioconjugation can be performed in vitro on a purified or partially purified peptide, CuAAC is often the preferred method due to its speed and efficiency. For applications in living systems, SPAAC is the more appropriate choice.
Staudinger Ligation and Other Bioorthogonal Strategies with this compound Derivatives
The Staudinger ligation is another important bioorthogonal reaction that forms an amide bond from the reaction of an azide and a phosphine (B1218219). In its traceless form, a phosphinothioester reacts with an azide, such as the one in a peptide derived from this compound, to form an amide linkage, with the phosphine oxide being released as a byproduct.
This reaction is highly chemoselective and proceeds without a catalyst. However, a significant challenge in the Staudinger ligation of peptides is a competing aza-Wittig reaction, especially at non-glycyl residues. nih.govnih.gov This side reaction can lead to lower yields of the desired ligated product. Research has shown that increasing the electron density on the phosphorus atom of the phosphinothioester reagent, for example by introducing electron-donating groups on the phenyl rings, can suppress the aza-Wittig pathway and improve the yield of the amide product. nih.gov
While the use of this compound derivatives in Staudinger ligations is not as widely documented as their use in click chemistry, the principles of the reaction are applicable. The azide-terminated side chain of an asparagine residue derived from this building block could be targeted by a phosphinothioester-functionalized molecule to form a stable amide linkage. This provides an alternative strategy to CuAAC and SPAAC for bioconjugation, particularly when the formation of a native amide bond is desired. However, the slower kinetics of the Staudinger ligation (with second-order rate constants typically in the range of 10⁻³ to 10⁻² M⁻¹s⁻¹) compared to click chemistry reactions is a key consideration. rsc.org
Compound Name Reference Table
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-(2-azidoethyl)-L-asparagine |
| CuAAC | Copper(I)-catalyzed azide-alkyne cycloaddition |
| SPAAC | Strain-promoted azide-alkyne cycloaddition |
| CuSO₄ | Copper(II) sulfate |
| TBTA | Tris-(benzyltriazolylmethyl)amine |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine |
| OCT | Cyclooctyne |
| MOFO | Monofluorinated cyclooctyne |
| DBCO / ADIBO | Dibenzocyclooctyne / Azodibenzocyclooctyne |
| BCN | Bicyclo[6.1.0]nonyne |
| S-DIBO | Dibenzoannulated S-DIBO |
| N3K | Azidolysine |
Theoretical and Computational Investigations of Azide Cycloaddition Mechanisms
The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the selective modification and visualization of biomolecules in their native environments. Among the most prominent bioorthogonal reactions are the azide-alkyne cycloadditions, which form stable triazole linkages. The compound This compound represents a key building block in this field, incorporating a terminal azide for ligation, an asparagine core for peptide integration, and an Fmoc protecting group for use in solid-phase peptide synthesis. Understanding the mechanistic underpinnings of its cycloaddition reactions is crucial for optimizing existing applications and designing novel molecular probes. Theoretical and computational chemistry have proven to be invaluable tools in elucidating these mechanisms at an atomic level of detail.
Computational studies, primarily employing density functional theory (DFT), have been instrumental in dissecting the two major classes of azide-alkyne cycloadditions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These investigations provide deep insights into transition state geometries, activation energies, and the influence of various structural and environmental factors on reaction kinetics.
In the context of This compound , computational models can predict the reactivity of the terminal azide. The electronic environment of the azide is a key determinant of its reactivity. The electron-donating character of the ethylenediamine (B42938) (EDA) linker can subtly influence the nucleophilicity of the azide. Theoretical calculations can quantify this effect by analyzing the molecular orbitals and charge distribution of the azide functional group.
For CuAAC reactions, computational studies have detailed a stepwise mechanism involving the formation of a copper-acetylide intermediate. acs.orgwikipedia.org The coordination of the copper catalyst to the alkyne lowers the pKa of the terminal proton and activates the alkyne for nucleophilic attack by the azide. wikipedia.org Theoretical models of this process for azido-amino acids can illuminate the role of the amino acid side chain in the catalytic cycle. While the bulky Fmoc group is distant from the reactive azide in This compound , its potential for steric hindrance or non-covalent interactions with the catalytic complex can be modeled to predict any impact on reaction efficiency.
The following table summarizes representative activation energies for azide-alkyne cycloadditions derived from computational studies on model systems relevant to This compound . These values highlight the significantly lower energy barrier for the catalyzed and strain-promoted reactions compared to the uncatalyzed thermal cycloaddition.
| Reaction Type | Model Azide | Model Alkyne | Computational Method | Calculated Activation Energy (kcal/mol) |
| Thermal Cycloaddition | Methyl Azide | Acetylene | B3LYP | 26.0 |
| Cu(I)-Catalyzed (CuAAC) | Methyl Azide | Acetylene | B3LYP | 13.0 - 16.0 |
| Strain-Promoted (SPAAC) | Methyl Azide | Cyclooctyne | B3LYP/6-31G(d) | 8.0 |
| Strain-Promoted (SPAAC) | Azido-amino acid analogue | Bicyclononyne (BCN) | DFT | ~12.0 - 14.0 |
Note: The data presented are representative values from various computational studies on model systems and are intended to illustrate the relative differences in activation energies. The exact values for this compound will depend on the specific reactants and computational methods employed.
Furthermore, computational studies can explore the influence of the solvent environment on the reaction mechanism. For bioorthogonal reactions that occur in aqueous media, explicit or implicit solvent models can be incorporated into DFT calculations to provide a more accurate picture of the reaction energetics. The solvation of the charged carboxylate and the polar amide group in the asparagine residue of This compound can impact the conformational flexibility of the molecule and its reactivity.
Applications of Fmoc L Asn Eda N3 Oh in the Development of Advanced Chemical Tools and Probes
Engineering of Bioconjugates for Research and Discovery
The ability to selectively modify biomolecules and natural products is paramount for elucidating their functions and mechanisms of action. Fmoc-L-Asn(EDA-N3)-OH, with its protected amino acid backbone and a reactive azide (B81097) group, serves as a key component in the construction of complex bioconjugates.
Site-Specific Labeling of Biomolecules for Imaging and Detection Studies
The precise installation of imaging agents, such as fluorescent dyes or positron emission tomography (PET) tracers, onto biomolecules is crucial for visualizing their localization and dynamics within cellular and in vivo environments. The incorporation of an unnatural amino acid with an azide handle, like a derivative of this compound, into a protein of interest enables site-specific labeling through bioorthogonal chemistry. medchemexpress.com
This strategy involves the introduction of the azide-modified asparagine residue at a specific site within a peptide or protein sequence during solid-phase peptide synthesis (SPPS). The resulting biomolecule, now bearing a latent azide "handle," can be chemoselectively conjugated to a probe molecule containing a terminal alkyne. This reaction, often a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), forms a stable triazole linkage. medchemexpress.commdpi.com The high specificity of this "click chemistry" ensures that the label is attached only at the desired position, preserving the biomolecule's native structure and function. This approach has been widely adopted for labeling proteins for various imaging applications. medchemexpress.com
Strategies for the Chemical Modification of Complex Natural Products for Mechanistic Research
Understanding the mechanism of action of complex natural products often requires the synthesis of analogs with modified functionalities. This compound has been specifically reported in the literature for the modification of Amanitin, a highly toxic bicyclic octapeptide produced by the death cap mushroom (Amanita phalloides). medchemexpress.commedchemexpress.comiris-biotech.decymitquimica.com Amanitin is a potent and selective inhibitor of RNA polymerase II. medchemexpress.comiris-biotech.decymitquimica.com
By incorporating an azide-bearing amino acid like this compound into the synthetic route of an Amanitin analog, researchers can create a "clickable" version of the toxin. iris-biotech.de This allows for the attachment of various molecular entities, such as fluorescent tags or affinity probes, to the natural product. These modified versions of Amanitin are invaluable tools for studying its biological interactions, cellular uptake, and mechanism of inhibition. The ability to attach different functionalities via the azide handle facilitates a deeper understanding of this potent natural product's biological activity. medchemexpress.commedchemexpress.comiris-biotech.decymitquimica.com
Creation of Multi-Functional Hybrid Molecules for Chemical Biology Research
The modular nature of click chemistry, enabled by reagents like this compound, allows for the straightforward assembly of multi-functional hybrid molecules. These molecules can combine different functionalities, such as a targeting moiety, a therapeutic agent, and an imaging probe, into a single construct.
For instance, a peptide synthesized with this compound could be sequentially or simultaneously clicked with different alkyne-modified molecules. This strategy could be employed to create constructs for targeted drug delivery, where a cell-targeting peptide is linked to a cytotoxic drug and a fluorescent reporter molecule. The azide group serves as a versatile conjugation point, enabling the rapid generation of diverse and complex molecular architectures for exploring biological processes and developing new therapeutic strategies. While the direct use of this compound in creating such multi-functional hybrids is not extensively documented in dedicated studies, its properties are ideally suited for such applications, which are a growing area of chemical biology research.
Fabrication of Functional Materials and Surfaces
The applications of this compound extend beyond the realm of soluble biomolecules into the field of materials science. The azide functionality provides a powerful tool for the covalent attachment of peptides and other biomolecules to surfaces and polymers, creating functional materials with tailored properties.
Surface Modification Strategies via Azide-Alkyne Ligation
The functionalization of surfaces with peptides and proteins is a critical step in the development of biosensors, biocompatible implants, and cell culture scaffolds. Peptides containing an azide group, introduced via this compound during synthesis, can be efficiently and covalently immobilized onto surfaces that have been pre-functionalized with alkyne groups. nih.gov
The azide-alkyne cycloaddition reaction provides a robust and specific method for surface modification. This approach offers several advantages over traditional non-covalent adsorption or less specific covalent coupling methods. The resulting triazole linkage is highly stable, ensuring the long-term integrity of the functionalized surface. This strategy has been successfully used to graft peptides onto various materials, including polydimethylsiloxane (B3030410) (PDMS) for microfluidic devices, to create surfaces that can selectively capture biomarkers from complex mixtures like serum. nih.gov
Development of Polymer-Biomolecule Conjugates for Material Science Research
The conjugation of peptides to polymers can generate novel materials with combined properties of both components, such as enhanced stability, solubility, and biological activity. By incorporating this compound into a peptide sequence, the resulting azide-functionalized peptide can be "clicked" onto a polymer chain bearing alkyne groups. acs.org
This methodology has been used to create a variety of polymer-peptide conjugates. For example, polyethylene (B3416737) glycol (PEG), a biocompatible polymer, can be functionalized with alkynes and subsequently conjugated to azide-containing peptides to improve the pharmacokinetic properties of the peptide. rsc.org Similarly, peptides can be conjugated to other polymers to create materials for tissue engineering, where the peptide component can provide specific signals for cell adhesion, proliferation, and differentiation. acs.org The versatility of click chemistry allows for the precise control over the architecture of these conjugates, leading to the development of advanced materials for a wide range of biomedical and biotechnological applications. rsc.org
Advanced Methodological Considerations and Analytical Validation in Research
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Reaction Monitoring of Fmoc-L-Asn(EDA-N3)-OH Products
The successful synthesis and purification of peptides containing non-canonical amino acids like this compound rely heavily on a suite of advanced analytical techniques to verify the structure of the final product and to monitor the progress of the synthesis and subsequent modifications. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both reaction monitoring and purification. nih.gov Reversed-phase HPLC (RP-HPLC) is routinely used to assess the purity of the crude peptide after cleavage from the resin and to isolate the desired product from deletion sequences and other impurities. researchgate.net The incorporation of the relatively hydrophobic this compound can alter the retention time of the peptide compared to its unmodified counterpart, a factor that must be considered when developing purification protocols. nih.gov Monitoring the HPLC chromatogram at different stages of the synthesis, for example, before and after a "click" reaction, provides a clear indication of the reaction's completion. publish.csiro.au
Mass Spectrometry (MS) is the definitive method for confirming the molecular weight of the synthesized peptide, thereby verifying the successful incorporation of the this compound residue and any subsequent conjugations. nih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides highly accurate mass data that can confirm the elemental composition of the product. shu.edu Tandem mass spectrometry (MS/MS) is used to sequence the peptide by fragmenting the molecule and analyzing the resulting daughter ions. This technique is particularly useful for confirming the location of the azide-modified asparagine residue within the peptide chain. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy offers the most detailed structural information about the peptide in solution. nih.govyoutube.com While one-dimensional (1D) ¹H NMR can provide a general fingerprint of the peptide, two-dimensional (2D) NMR techniques are required for complete structural elucidation. youtube.com
TOCSY (Total Correlation Spectroscopy) is used to identify the spin systems of individual amino acid residues.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximities between protons, which is crucial for determining the three-dimensional conformation of the peptide.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons or nitrogens, aiding in resonance assignment. youtube.com
For a peptide containing the EDA-N3 moiety, specific NMR signals corresponding to the ethylenediamine (B42938) linker protons can be identified to confirm its presence and structural integrity. The combination of these techniques provides a comprehensive analytical validation of the synthesized peptide. shu.edu
| Analytical Technique | Primary Application | Key Information Obtained |
|---|---|---|
| RP-HPLC | Purification and Purity Assessment | Retention time, purity profile, reaction completion. nih.gov |
| HRMS | Molecular Weight and Formula Confirmation | Accurate mass-to-charge ratio, elemental composition. shu.edu |
| MS/MS | Sequence Verification | Amino acid sequence, location of modifications. nih.gov |
| 2D NMR (TOCSY, NOESY, HSQC) | Structural Elucidation | Resonance assignment, 3D conformation, structural integrity of modifications. youtube.com |
Table 2: Analytical Techniques for the Characterization of Azide-Modified Peptides. This table summarizes the primary uses and the key information provided by the essential analytical methods for validating peptides synthesized with this compound.
Strategies for Addressing and Mitigating Side Reactions in Azide-Modified Peptide Synthesis
While Fmoc-SPPS is a robust methodology, the synthesis of modified peptides is not without its challenges. Several side reactions can occur, leading to impurities that can be difficult to remove and can compromise the yield and purity of the final product. nih.govslideshare.netbibliomed.orggyrosproteintechnologies.com When working with this compound, specific attention must be paid to side reactions involving the asparagine residue and the azide (B81097) group.
A primary concern with asparagine residues is aspartimide formation . researchgate.netiris-biotech.de This intramolecular cyclization reaction is promoted by the basic conditions of Fmoc deprotection and can lead to a mixture of α- and β-peptides, as well as racemization at the aspartic acid residue that is formed upon hydrolysis of the aspartimide intermediate. iris-biotech.denih.gov The use of bulky side-chain protecting groups on asparagine can mitigate this, but this compound is used without a traditional protecting group on the side-chain amide. However, the modification with the EDA-N3 linker itself may influence the rate of this side reaction. Strategies to minimize aspartimide formation include:
Using milder bases or shorter deprotection times for the Fmoc removal. researchgate.net
Incorporating additives like 1-hydroxybenzotriazole (B26582) (HOBt) into the deprotection solution. researchgate.net
Careful selection of the amino acid following the asparagine residue in the sequence, as certain residues are known to enhance the rate of aspartimide formation. iris-biotech.de
Another potential side reaction is the dehydration of the asparagine side-chain amide to form a β-cyanoalanine residue. nih.gov This is more likely to occur during the activation step of the amino acid coupling. Using efficient coupling reagents and minimizing the activation time can help to suppress this side reaction. nih.gov
The azide group itself is generally stable throughout the SPPS process. However, it can be susceptible to reduction under certain conditions. A critical step where this can occur is during the final cleavage from the resin if certain scavengers are used. nih.gov Thiol-based scavengers, such as dithiothreitol (B142953) (DTT) or ethanedithiol (EDT), which are often used to protect tryptophan or other sensitive residues, can reduce the azide to an amine. researchgate.net Therefore, when synthesizing azide-containing peptides, it is crucial to use a cleavage cocktail that avoids these reducing agents. A common and safe alternative is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water. researchgate.net
| Side Reaction | Primary Cause | Mitigation Strategy |
|---|---|---|
| Aspartimide Formation | Base-catalyzed intramolecular cyclization of Asn. iris-biotech.de | Use milder deprotection conditions; add HOBt to piperidine (B6355638) solution. researchgate.net |
| Side-chain Dehydration | Over-activation of the Asn carboxyl group. nih.gov | Use efficient coupling reagents (e.g., HATU, HCTU) and optimized coupling times. nih.gov |
| Azide Reduction | Presence of thiol-based scavengers (e.g., DTT, EDT) during cleavage. researchgate.net | Use a non-reducing scavenger cocktail (e.g., TFA/TIS/H2O). researchgate.net |
Table 3: Common Side Reactions and Mitigation Strategies. This table outlines potential side reactions when using this compound in peptide synthesis and provides strategies to minimize their occurrence.
By understanding these potential pitfalls and implementing the appropriate control measures, researchers can successfully synthesize high-purity, azide-modified peptides using this compound, opening the door to a wide range of applications in chemical biology and materials science.
Emerging Research Directions and Future Perspectives
Integration with Automated Synthesis Platforms for High-Throughput Research
The incorporation of unnatural amino acids like Fmoc-L-Asn(EDA-N3)-OH into automated solid-phase peptide synthesis (SPPS) workflows is a key driver for high-throughput screening and the generation of large peptide libraries. nih.gov Automated synthesizers, which manage the repetitive cycles of deprotection, coupling, and washing, significantly accelerate the creation of novel peptide candidates. nih.gov
The primary challenge when incorporating modified asparagine residues is the potential for side-chain dehydration during the activation step, which can lead to the formation of a β-cyanoalanine derivative. scite.ai For a building block such as this compound, with its extended side chain, optimizing coupling conditions is crucial to ensure high fidelity and yield, which are paramount in a high-throughput setting. Research indicates that standard coupling reagents may require extended reaction times or elevated temperatures, which can be addressed using microwave-assisted SPPS. biorxiv.org Microwave energy can accelerate coupling kinetics, reduce aggregation, and improve the efficiency of incorporating sterically hindered or complex amino acids. biorxiv.orgnih.gov
A recent study on azapeptides demonstrated a fully automated platform using pre-activated benzotriazole (B28993) esters as building blocks, which dramatically reduced reaction times and improved crude purity. biorxiv.org This approach serves as a model for the high-throughput synthesis of peptides containing this compound, where using optimized, pre-activated forms or specialized coupling conditions can make library synthesis more efficient and reliable. biorxiv.org The ability to rapidly synthesize hundreds or thousands of unique peptides, each bearing the azide (B81097) handle at a specific position, allows for large-scale screening of peptide-drug conjugates, diagnostic agents, or functional biomaterials. nih.gov
| Parameter | Standard SPPS Coupling | Microwave-Assisted SPPS |
| Typical Reaction Time | 1-16 hours | 5-30 minutes |
| Coupling Efficiency | Variable, can be low for complex residues | Generally high (>95%) |
| Side Product Formation | Higher risk (e.g., dehydration, racemization) | Minimized due to shorter reaction times |
| Application | Routine synthesis, smaller scale | High-throughput library synthesis, difficult sequences |
This table compares typical parameters for standard versus microwave-assisted coupling of complex amino acid building blocks in automated SPPS, based on findings from related studies. biorxiv.orgnih.gov
Advancements in Microfluidic and On-Resin Reaction Systems
Microfluidic, or "on-chip," SPPS represents a significant advancement, offering high reaction efficiency, minimal reagent consumption, and superior product purity in a controlled environment. researchgate.net Integrating building blocks like this compound into microfluidic systems allows for the precise synthesis of peptides on a solid support (e.g., resin beads) within a micro-reactor. researchgate.netvapourtec.com This technology is particularly advantageous for creating arrays or small libraries for rapid screening.
Following the synthesis of the peptide chain containing the Asn(EDA-N3) residue, the azide functionality can be modified directly while the peptide remains attached to the solid support. This "on-resin" modification strategy is highly efficient for performing bioorthogonal reactions. nih.gov The most common on-resin modification for this building block is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. acs.org Studies have demonstrated that on-resin CuAAC can proceed to quantitative conversion, allowing for the attachment of various molecules, such as fluorophores, PEG chains, or small-molecule drugs, before the peptide is cleaved from the resin. nih.govcpcscientific.com
The combination of microfluidic synthesis and on-resin click chemistry creates a powerful, automated platform. A peptide library could be synthesized on an array of micro-reactors, and then a solution containing an alkyne-tagged molecule of interest could be flowed through the system to functionalize the peptides in parallel. This approach minimizes handling and purification steps, accelerating the discovery pipeline for novel functional peptides. researchgate.net Research on on-resin cyclodimerization via CuAAC highlights the influence of the solid support environment and solvent composition on reaction outcomes, suggesting that these parameters can be fine-tuned in a microfluidic setup for optimal efficiency. nih.gov
| Feature | On-Resin CuAAC Reaction | In-Solution CuAAC Reaction |
| Purification | Simplified; excess reagents washed away from resin-bound product | Requires purification (e.g., HPLC) to separate peptide from catalyst and excess reagents |
| Reaction Environment | Controlled by resin properties (e.g., polarity, swelling) nih.gov | Homogeneous, dependent on solvent properties |
| Throughput | High; suitable for parallel library modification | Lower; often performed serially |
| Peptide Handling | Minimized; peptide remains immobilized until final cleavage | Involves multiple handling and transfer steps |
This table compares the key features of performing azide-alkyne click chemistry on a resin-bound peptide versus a peptide in solution. nih.govcpcscientific.comnih.gov
Novel Bioorthogonal Transformations and Expanded Scope of Applications
The azide group of this compound is a versatile chemical handle primarily utilized in bioorthogonal chemistry—reactions that can occur in complex biological environments without interfering with native biochemical processes. cas.org While the Nobel prize-winning CuAAC and its catalyst-free variant, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), are the most established reactions, the field is continuously evolving. cas.orgnih.gov
Emerging bioorthogonal reactions involving azides are expanding the chemical biologist's toolkit. These include:
Staudinger Ligation: An early bioorthogonal reaction where an azide reacts with a specifically engineered triarylphosphine to form a stable amide bond. cas.org
Inverse-Electron-Demand Diels-Alder (IEDDA): A very fast reaction between a tetrazine and a strained alkene or alkyne, which can also be adapted for azide-bearing molecules through specific linkers. nih.gov
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): A reaction that offers different kinetics and orthogonality compared to SPAAC. acs.org
These diverse transformations allow for multiplexed labeling, where different functional groups can be attached to a single peptide scaffold using orthogonal reactions.
The expanded scope of applications for peptides functionalized via Asn(EDA-N3) is vast. Key areas include:
Drug Discovery: Creating peptide-drug conjugates (PDCs) where a potent cytotoxic agent is "clicked" onto a tumor-homing peptide. The modular nature of this approach allows for rapid screening of different drugs, linkers, and peptides. nih.gov
Molecular Imaging: Attaching imaging agents, such as PET or SPECT radioisotopes (e.g., ¹⁸F, ⁶⁸Ga) or fluorescent dyes, to targeting peptides. benthamscience.com This enables the non-invasive visualization of biological processes and the diagnosis of diseases like cancer. nih.govnih.gov
Functional Biomaterials: Immobilizing peptides onto surfaces, nanoparticles, or hydrogels to create materials with specific biological activities, such as promoting cell adhesion or resisting bacterial colonization. cpcscientific.comnih.gov
| Reaction | Key Feature | Catalyst Required | Typical Application |
| CuAAC | High efficiency, reliable, forms 1,4-triazole | Yes (Copper I) | General bioconjugation, materials science acs.org |
| SPAAC | Bioorthogonal, no catalyst toxicity | No (uses strained alkyne) | Live cell imaging, in vivo applications nih.gov |
| Staudinger Ligation | Forms a native-like amide bond | No | Protein modification, surface functionalization cas.org |
| IEDDA | Extremely fast kinetics | No | Rapid in vivo imaging, multiplexed labeling nih.gov |
This table provides a comparative overview of major bioorthogonal reactions applicable to the azide group.
Computational Design and Prediction of Reaction Outcomes for this compound Derivatives
Computational chemistry is becoming an indispensable tool for accelerating research involving non-standard amino acids. nih.gov For this compound, computational methods offer predictive power at two key stages: peptide design and reaction optimization.
Molecular Dynamics (MD) Simulations: MD simulations can predict how the incorporation of the Asn(EDA-N3) residue affects the peptide's three-dimensional structure, flexibility, and stability. nih.govspringernature.com By modeling the peptide in an aqueous environment, researchers can understand if the flexible, hydrophilic EDA-N3 side chain disrupts critical secondary structures (e.g., α-helices or β-sheets) or alters the peptide's interaction with its biological target. youtube.com This foresight is crucial for designing peptides that retain their desired binding affinity and specificity after modification. For example, simulations can help determine the optimal position for inserting the Asn(EDA-N3) residue to minimize structural perturbation while maximizing the accessibility of the azide group for subsequent reactions. acs.org
Density Functional Theory (DFT): DFT calculations are used to model chemical reactions at the quantum level. researchgate.net This method can be applied to predict the outcomes of the bioorthogonal reactions involving the azide group. By calculating the activation energies and transition state structures for the reaction of the azide with various alkyne partners (for CuAAC or SPAAC), DFT can help select the most efficient reactant pair. nih.gov This predictive capability saves significant experimental time and resources by identifying promising reaction conditions and avoiding those likely to be inefficient or produce unwanted side products. nih.gov Advanced models can even integrate DFT calculations with machine learning to achieve high-accuracy predictions of reaction outcomes. youtube.com
| Computational Method | Application for this compound Research | Predicted Properties |
| Molecular Dynamics (MD) | Predicting the conformational impact of incorporating the modified residue into a peptide sequence. | Peptide 3D structure, flexibility, solvent accessible surface area, interaction with target proteins. nih.govyoutube.com |
| Density Functional Theory (DFT) | Modeling the bioorthogonal reaction to predict efficiency and mechanism. | Reaction activation energy, transition state geometry, reaction kinetics, product stability. researchgate.netnih.gov |
| Homology Modeling | Building an initial 3D model of a peptide containing the unnatural amino acid. | Initial peptide coordinates for further simulation. nih.gov |
| Machine Learning / GNN | High-throughput prediction of properties for large libraries of derivatives. | Structure-activity relationships, reaction outcomes. youtube.comoup.com |
This table outlines the application of various computational methods in the research and design of peptides containing this compound.
Compound Name Reference Table
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-(2-azidoethyl)-L-asparagine |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| CuAAC | Copper(I)-catalyzed Azide-Alkyne Cycloaddition |
| SPAAC | Strain-Promoted Azide-Alkyne Cycloaddition |
| IEDDA | Inverse-Electron-Demand Diels-Alder |
| SPANC | Strain-Promoted Alkyne-Nitrone Cycloaddition |
| PET | Positron Emission Tomography |
| SPECT | Single-Photon Emission Computed Tomography |
| MD | Molecular Dynamics |
| DFT | Density Functional Theory |
| SPPS | Solid-Phase Peptide Synthesis |
Q & A
Basic Research Question
- HPLC : Use C18 reverse-phase columns with gradients of 0.1% TFA in acetonitrile/water for purity assessment .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight and detect azide-related modifications (e.g., +57 Da from carbamylation) .
- NMR : ¹H/¹³C NMR to confirm stereochemical integrity, particularly at the Asn β-carbon .
How can researchers resolve contradictions in coupling efficiency when using this compound?
Advanced Research Question
Discrepancies in coupling yields (e.g., 60% vs. >90%) may arise from:
- Steric Hindrance : Bulky EDA-N3 groups reduce accessibility. Mitigate by using excess coupling reagents (e.g., 3 eq HCTU) .
- Solvent Effects : Switch from DMF to NMP for improved solubility of azide-containing residues .
- Temperature Control : Perform couplings at 4°C to minimize azide decomposition in basic conditions .
Case Study : In SPPS of amanitin analogs, extended coupling times (90 min vs. 40 min) improved incorporation of this compound by 30% .
What are the applications of this compound in studying RNA polymerase II inhibition?
Advanced Research Question
This compound is used to synthesize amanitin analogs for probing RNA Pol II dynamics:
Probe Design : Conjugate EDA-N3-modified amanitin to fluorescent reporters via click chemistry for live-cell imaging .
Mechanistic Studies : Compare inhibition kinetics of azide-tagged vs. wild-type amanitin using electrophoretic mobility shift assays (EMSAs) .
Toxicity Profiling : Assess cellular uptake and cytotoxicity in HEK293T cells via flow cytometry .
How does this compound compare to other glycosylated Asn building blocks in stability studies?
Basic Research Question
Unlike glycosylated derivatives (e.g., Fmoc-L-Asn(GlcNAc)-OH), the EDA-N3 variant lacks hydrolytically labile glycosidic bonds, enhancing stability under acidic/basic conditions. Key differences:
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Waste Disposal : Collect azide-containing waste separately and neutralize with 10% sodium hypochlorite before disposal .
- Ventilation : Perform reactions in fume hoods to mitigate exposure to volatile byproducts (e.g., HN3) .
How can researchers optimize the synthesis of this compound for large-scale peptide production?
Advanced Research Question
- Batch vs. Flow Chemistry : Use continuous-flow systems to reduce azide accumulation risks and improve yield consistency .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for >95% purity .
- Scale-Up Challenges : Address azide dimerization by maintaining low temperatures (<10°C) and inert atmospheres .
What role does this compound play in studying protein aggregation diseases?
Advanced Research Question
Its azide group enables conjugation to aggregation-prone peptides (e.g., amyloid-β) for:
- Fluorescent Labeling : Track fibril growth via Thioflavin T assays with real-time microscopy .
- Crosslinking Studies : Use strain-promoted click chemistry to stabilize transient oligomers for structural analysis .
How do structural variations in EDA-N3 derivatives impact peptide bioactivity?
Advanced Research Question
Modifications to the EDA spacer (e.g., PEG insertion) alter hydrophilicity and binding kinetics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
